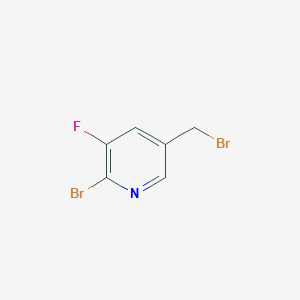

2-Bromo-5-(bromomethyl)-3-fluoropyridine

Description

2-Bromo-5-(bromomethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both academic and industrial research.

Properties

CAS No. |

1003859-13-9 |

|---|---|

Molecular Formula |

C6H4Br2FN |

Molecular Weight |

268.91 g/mol |

IUPAC Name |

2-bromo-5-(bromomethyl)-3-fluoropyridine |

InChI |

InChI=1S/C6H4Br2FN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 |

InChI Key |

IMQUTKISJIQUOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine. One common method is the bromination of 3-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-(bromomethyl)-3-fluoropyridine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-fluoropyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 3-fluoropyridine derivatives.

Scientific Research Applications

2-Bromo-5-(bromomethyl)-3-fluoropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-3-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-methylpyridine

- 2,5-Dibromopyridine

- 3-Fluoropyridine

- 2-Bromo-5-fluorobenzyl bromide

Uniqueness

2-Bromo-5-(bromomethyl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination of halogens imparts distinct reactivity and allows for selective functionalization. Compared to similar compounds, it offers a broader range of synthetic possibilities and can be used to create more diverse chemical structures.

Biological Activity

2-Bromo-5-(bromomethyl)-3-fluoropyridine is a heterocyclic compound belonging to the pyridine class, characterized by its unique substitution pattern that includes two bromine atoms and one fluorine atom. This structural configuration imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and biological research. The molecular formula of this compound is C₆H₃Br₂F N, with a molecular weight of approximately 268.91 g/mol.

The compound appears as a white to light yellow solid and exhibits polar characteristics due to the presence of electronegative halogens. These features influence its solubility and potential interactions with biological targets, rendering it suitable for various applications in synthetic chemistry and drug development.

Biological Activity Overview

Research indicates that 2-Bromo-5-(bromomethyl)-3-fluoropyridine may serve as a versatile scaffold for the creation of biologically active compounds. Its halogenated structure allows for targeted modifications that can lead to compounds with specific biological activities, including antimicrobial and anticancer properties.

Key Biological Activities:

- Antimicrobial Activity : Studies have suggested that halogenated pyridine derivatives can exhibit significant antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : The unique electronic properties of brominated pyridines have prompted investigations into their efficacy against cancer cell lines.

- Enzyme Inhibition : Certain derivatives of pyridine compounds have shown promise in inhibiting specific enzymes involved in disease pathways.

Research Findings

Recent studies have explored the biological activity of 2-Bromo-5-(bromomethyl)-3-fluoropyridine through various assays and model systems.

Table 1: Summary of Biological Studies

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various brominated pyridine derivatives, including 2-Bromo-5-(bromomethyl)-3-fluoropyridine. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development. -

Anticancer Activity :

In vitro studies on cancer cell lines revealed that 2-Bromo-5-(bromomethyl)-3-fluoropyridine could induce significant cytotoxic effects, leading to cell cycle arrest and apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival.

Structure-Activity Relationship (SAR)

The biological activity of 2-Bromo-5-(bromomethyl)-3-fluoropyridine can be influenced by its structural components. The presence of bromine and fluorine atoms enhances lipophilicity and electronic interactions with biological macromolecules, which are crucial for binding affinity and activity.

Table 2: Comparison with Related Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Bromo-5-fluoro-6-methylpyridine | 374633-38-2 | Methyl group at position 6 | Moderate antibacterial activity |

| 3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | Amino group substitution | Enhanced anticancer properties |

| 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | Difluoromethyl group | Increased lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.